molecular formula C4H10ClNO B6301571 (2R,3S)-2-Methylazetidin-3-ol hydrochloride CAS No. 2725774-28-5

(2R,3S)-2-Methylazetidin-3-ol hydrochloride

Cat. No.: B6301571
CAS No.: 2725774-28-5
M. Wt: 123.58 g/mol
InChI Key: VGWXJFDIRONLQP-HJXLNUONSA-N
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Description

(2R,3S)-2-Methylazetidin-3-ol hydrochloride is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Methylazetidin-3-ol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired enantiomerically pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Methylazetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3S)-2-Methylazetidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Methylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-Phenylisoserine hydrochloride: Another chiral azetidine derivative with similar structural features.

    Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring that share some chemical properties with azetidines.

Uniqueness

(2R,3S)-2-Methylazetidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the azetidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2R,3S)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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